3-(Acetyloxy)-4-[(E)-({2-[4-bromo-5-methyl-2-(propan-2-YL)phenoxy]acetamido}imino)methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyloxy)-4-[(E)-({2-[4-bromo-5-methyl-2-(propan-2-YL)phenoxy]acetamido}imino)methyl]phenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes acetyloxy, bromo, and phenoxy groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-4-[(E)-({2-[4-bromo-5-methyl-2-(propan-2-YL)phenoxy]acetamido}imino)methyl]phenyl acetate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the phenoxy and acetyloxy derivatives, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include acetic anhydride, bromine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-4-[(E)-({2-[4-bromo-5-methyl-2-(propan-2-YL)phenoxy]acetamido}imino)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Acetyloxy)-4-[(E)-({2-[4-bromo-5-methyl-2-(propan-2-YL)phenoxy]acetamido}imino)methyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-4-[(E)-({2-[4-bromo-5-methyl-2-(propan-2-YL)phenoxy]acetamido}imino)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Acetyloxy)-2-(1H-pyrrol-2-ylcarbonyl)phenyl acetate
- 2-(Acetylamino)-3-hydroxy-3-phenylpropyl acetate
- 2-(Acetylamino)-3-(acetyloxy)-1-phenylpropyl acetate
Uniqueness
3-(Acetyloxy)-4-[(E)-({2-[4-bromo-5-methyl-2-(propan-2-YL)phenoxy]acetamido}imino)methyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25BrN2O6 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
[3-acetyloxy-4-[(E)-[[2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C23H25BrN2O6/c1-13(2)19-10-20(24)14(3)8-22(19)30-12-23(29)26-25-11-17-6-7-18(31-15(4)27)9-21(17)32-16(5)28/h6-11,13H,12H2,1-5H3,(H,26,29)/b25-11+ |
InChI Key |
MCBRSUCKGMYCNK-OPEKNORGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=C(C=C(C=C2)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=C(C=C(C=C2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.